molecular formula C7H3ClN2O2S B13911048 2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B13911048
M. Wt: 214.63 g/mol
InChI Key: MGRFJVQIOLYZDK-UHFFFAOYSA-N
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Description

2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with hydrazine to form the thieno[2,3-b]pyrazine core, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid functional groups, which provide distinct reactivity and potential for derivatization. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

2-chlorothieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2S/c8-5-2-9-6-3(10-5)1-4(13-6)7(11)12/h1-2H,(H,11,12)

InChI Key

MGRFJVQIOLYZDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=C(N=C21)Cl)C(=O)O

Origin of Product

United States

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